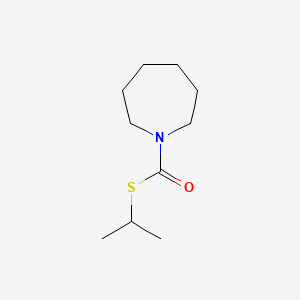

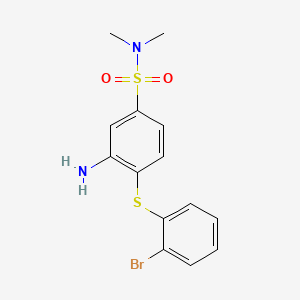

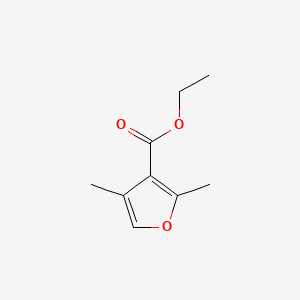

![molecular formula C14H16FNO4 B1615623 Diethyl 2-[(4-fluoroanilino)methylene]malonate CAS No. 26832-96-2](/img/structure/B1615623.png)

Diethyl 2-[(4-fluoroanilino)methylene]malonate

Übersicht

Beschreibung

Diethyl 2-[(4-fluoroanilino)methylene]malonate, also known as 4-FAM, is a synthetic compound with a wide range of applications in the fields of biochemistry and physiology. It is a versatile compound that has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. 4-FAM has also been used in scientific research, as it has been found to be a valuable tool for understanding the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Precursor for Quinoline Derivatives with Biological Activities

Diethyl 2-[(4-fluoroanilino)methylene]malonate serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives exhibit a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties. The synthesis of such molecules, specifically diethyl 2-((4-nitroanilino)methylene)malonate, involves a nucleophilic vinyl substitution process that can be performed at room temperature. This method provides an efficient pathway for producing these important compounds on an industrial scale, highlighting its significance in pharmaceutical research and development (Valle et al., 2018).

Supramolecular Architecture

The supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates has been explored, revealing the critical role of hydrogen bonding due to regioisomerism. These compounds exhibit unique crystal structures that are significantly influenced by intramolecular and intermolecular hydrogen bonding. The study of these structural characteristics can enhance our understanding of molecular interactions, which is vital in the design of new materials and molecules with desired properties (Ilangovan et al., 2013).

Fluorochromic Dyes

Diethyl [(acridinium-9-ylamino)methylene]malonate and related compounds have been investigated for their potential as fluorochromic dyes. These studies have focused on understanding the photoinduced intramolecular charge transfer processes within these molecules. Such research is crucial for developing new materials for optical applications, including sensors and imaging technologies. The ability to manipulate the fluorescence characteristics of these dyes through molecular design opens up new avenues for scientific exploration and technological advancement (Pereira & Gehlen, 2006).

High Voltage Lithium Ion Batteries

The use of bis(trimethylsilyl) 2-fluoromalonate derivatives as electrolyte additives in high voltage lithium ion batteries represents another innovative application of related compounds. These additives have shown to improve the performance and longevity of batteries by preventing the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces and maintaining the crystal structure of cathode materials. This research contributes to the development of more efficient and durable power sources for a wide range of electronic devices (Lyu et al., 2019).

Eigenschaften

IUPAC Name |

diethyl 2-[(4-fluoroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQPGUZNBTTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344299 | |

| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26832-96-2 | |

| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

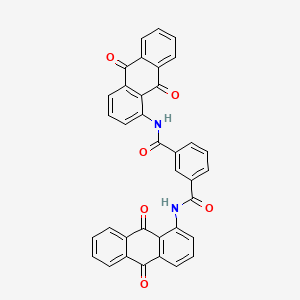

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

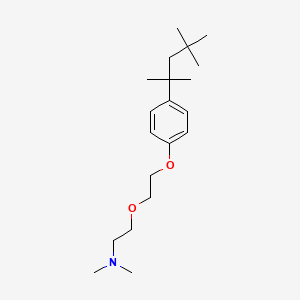

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

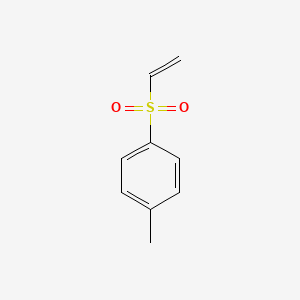

![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)